molecular formula C9H10N2O4 B184825 Methyl 3-amino-4-methyl-5-nitrobenzoate CAS No. 72922-60-2

Methyl 3-amino-4-methyl-5-nitrobenzoate

Cat. No. B184825
CAS RN: 72922-60-2
M. Wt: 210.19 g/mol
InChI Key: NQJNEBQTJXTNJF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“Methyl 3-amino-4-methyl-5-nitrobenzoate” has a molecular weight of 210.19 . It is a solid at room temperature . The compound is insoluble in water but soluble in hot ethanol .

Scientific Research Applications

  • Hydrogen-Bonded Molecular Structures : Methyl 3-amino-4-methyl-5-nitrobenzoate is involved in forming hydrogen-bonded molecular structures. For example, molecules of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate exhibit a polarized structure and are linked into chains of edge-fused rings by hydrogen bonds, which can be useful in understanding molecular interactions and designing new materials (Portilla et al., 2007).

  • Organic Chemistry Education : The compound is utilized in educational settings, as demonstrated by the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through a Fischer esterification reaction. This synthesis is designed as an experiment for introductory organic chemistry courses, showing its applicability in educational environments (Kam et al., 2020).

  • Pharmaceutical Intermediates : It serves as an intermediate in pharmaceutical synthesis. For instance, Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate, a related compound, is synthesized from 3-methyl-4-nitrobenzoic acid and used in the creation of pharmaceuticals. This demonstrates its role in the pharmaceutical industry (Xiao, 2007).

  • Chemical Reagent Synthesis : The compound is used in synthesizing other chemical reagents, like Chlorantraniliprole, an agricultural chemical. This application highlights its role in chemical manufacturing and the agricultural sector (Yi-fen et al., 2010).

  • Environmental Chemistry : Studies involving microbial transformation of nitroaromatic compounds in sewage effluent, where 3-methyl-4-nitrobenzoic acid is a component, offer insights into environmental chemistry and pollution control (Hallas & Alexander, 1983).

  • Solubility and Thermodynamic Modeling : Research on the solubility of 3-methyl-4-nitrobenzoic acid in various solvents and its thermodynamic properties provide valuable data for chemical process design and optimization (Wu et al., 2016).

properties

IUPAC Name

methyl 3-amino-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJNEBQTJXTNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356983
Record name methyl 3-amino-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-methyl-5-nitrobenzoate

CAS RN

72922-60-2
Record name methyl 3-amino-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-methyl-3,5-dinitrobenzoate (D162) (30 g, 0.125 mmol, 1 equiv) in MeOH (150 ml) and cyclohexene (300 ml) was added 10% palladium on charcoal (50% wet, 3 g, 5% w/w) and the resulting suspension was refluxed for 7 h then cooled to room temperature. The catalyst was filtered off through a pad of celite and most of the solvent was removed in vacuo. The precipitate formed was filtered off to give methyl 3-amino-4-methyl-5-nitrobenzoate (D196) (22 g, 84%) as a yellow solid which was used in the next step without further purification. [M+H]+=211.0, RT=2.81 min.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Sala, MV Sargent - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The total synthesis of 4-formyl-3-hydroxy-8-methoxy-1,9-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-6-carboxylic acid (psoromic acid)(28), a lichen depsidone, by selective …
Number of citations: 73 pubs.rsc.org
Z Song, D Lu, J Sun, Y Ye, J Fang, K Wang… - Bioorganic & Medicinal …, 2023 - Elsevier
… Compound 12 was prepared from methyl 3-amino-4-methyl-5-nitrobenzoate (12a) using a similar procedure to that described for the preparation of compound 12. (white solid, overall …
Number of citations: 0 www.sciencedirect.com
MA Hostetler - 2018 - search.proquest.com
The first part of this dissertation involves the rational design, synthesis and biological evaluation of small molecules targeting Class II HMGR. Inhibitors of this generation were designed …
Number of citations: 1 search.proquest.com

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